molecular formula C7H5ClN2OS B2872809 2-Chloro-3-methyl-3h,4h-thieno[3,2-d]pyrimidin-4-one CAS No. 1862764-45-1

2-Chloro-3-methyl-3h,4h-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2872809
CAS No.: 1862764-45-1
M. Wt: 200.64
InChI Key: HCEMUHQKORPUPO-UHFFFAOYSA-N
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Description

2-Chloro-3-methyl-3h,4h-thieno[3,2-d]pyrimidin-4-one is a chemical compound with the CAS Number: 1862764-45-1 . It has a molecular weight of 200.65 and its IUPAC name is 2-chloro-3-methylthieno[3,2-d]pyrimidin-4(3H)-one . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for the compound is 1S/C7H5ClN2OS/c1-10-6(11)5-4(2-3-12-5)9-7(10)8/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

The compound is solid in physical form . It has a molecular weight of 200.65 . The InChI code for the compound is 1S/C7H5ClN2OS/c1-10-6(11)5-4(2-3-12-5)9-7(10)8/h2-3H,1H3 , which provides information about its molecular structure.

Scientific Research Applications

Antitumor Activity

2-Chloro-3-methyl-3h,4h-thieno[3,2-d]pyrimidin-4-one derivatives have been synthesized and evaluated for their antitumor activity. Various derivatives demonstrated potent anticancer activity on human cancer cell lines, such as human breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116), showing effects comparable to doxorubicin in some cases (Hafez & El-Gazzar, 2017).

Chemical Transformations

The compound and its derivatives have been a subject of various chemical transformations. For instance, the transformation of 5-methyl-6-carbethoxy-3,4-dihydrothieno[2,3-d]pyrimidin-4-ones into 4-methoxy-, 4-alkylamino-, and 4-dialkylamino substituted thieno[2,3-d]pyrimidines has been documented. These transformations also include thermal rearrangement and bromination reactions (Grinev & Kaplina, 1985).

Synthesis of Novel Derivatives

Novel derivatives of this compound have been synthesized for exploring different pharmacological properties. These include synthesis of thienoquinolines, thienotriazolopyrimidines, and other related compounds, showcasing the compound's versatility in heterocyclic chemistry (Abdel-rahman, Awad, & Bakhite, 1992).

Pharmacological Properties

There's ongoing research into the pharmacological properties of these derivatives. Studies have looked into their anti-inflammatory, CNS depressant, and antimicrobial activities, indicating a broad spectrum of potential therapeutic applications (Ashalatha, Narayana, Raj, & Kumari, 2007).

Microwave-Assisted Synthesis

Microwave-assisted synthesis techniques have been applied to efficiently create derivatives of this compound. This approach signifies advancements in synthesis methods, leading to more efficient and rapid production of these compounds (Hesse, Perspicace, & Kirsch, 2007).

Annulation Strategies

Annulation strategies involving this compound have been developed. These strategies are crucial for creating structurally diverse compounds, which could be key to discovering new drugs or materials (Pokhodylo, Shyyka, Matiychuk, & Obushak, 2015).

Properties

IUPAC Name

2-chloro-3-methylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2OS/c1-10-6(11)5-4(2-3-12-5)9-7(10)8/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCEMUHQKORPUPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=CS2)N=C1Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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